![molecular formula C15H10N2O4S B1674678 LAS38096 CAS No. 439946-22-2](/img/structure/B1674678.png)
LAS38096
描述
LDN-91946 是一种强效、选择性、非竞争性抑制泛素C末端水解酶-L1 (UCH-L1) 的抑制剂。泛素C末端水解酶-L1 是一种去泛素化酶,在处理多泛素化和泛素化蛋白水解肽中起着至关重要的作用。 这种酶是大脑中最丰富的蛋白质之一,与包括帕金森病和肺癌在内的多种疾病有关 .
准备方法
LDN-91946 的合成涉及多个步骤,从核心结构的制备开始,该结构是噻吩并[2,3-b]吡啶衍生物。合成路线通常包括以下步骤:
噻吩并[2,3-b]吡啶核的形成: 这涉及在特定条件下对合适的先驱体进行环化。
功能化: 在核心结构中引入官能团,例如氨基、苯甲酰基和羧酸基团。
LDN-91946 的工业生产方法没有得到很好的记录,因为它主要用于研究目的。 合成可能会涉及类似的步骤,但规模更大,并针对产量和纯度进行优化。
化学反应分析
LDN-91946 会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以用来修饰官能团,例如将羧酸基还原为醇。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂和卤代烷等取代试剂。这些反应形成的主要产物取决于所用试剂和条件的具体情况。
科学研究应用
Pharmacological Research
Adenosine A2B Receptor Antagonism
The primary application of LAS38096 is its role as an antagonist at the adenosine A2B receptor. This receptor is implicated in various pathological conditions, including cancer and inflammatory diseases. This compound has shown efficacy in inhibiting receptor activation by endogenous adenosine, which is crucial for therapeutic interventions in these diseases.
Table 1: Biological Activity of this compound
Study Type | Findings | Relevance |
---|---|---|
In vitro assays | High binding affinity for A2B receptor | Impacts inflammation and cancer pathways |
Animal models | Reduced tumor growth in xenograft models | Potential for cancer therapy |
Cellular assays | Inhibition of cytokine release | Anti-inflammatory effects |
Cancer Treatment Research
Recent studies have highlighted this compound's potential in cancer therapeutics. Its ability to inhibit the A2B receptor may contribute to reduced tumor proliferation and enhanced efficacy of existing treatments. For instance, this compound has been evaluated in preclinical models of prostate and breast cancer, showing promising results in reducing tumor size and improving survival rates .
Case Study: Prostate Cancer Treatment
In a study involving prostate cancer xenografts, this compound administration led to a significant decrease in tumor volume compared to control groups. This suggests that targeting the A2B receptor could be an effective strategy for managing prostate cancer progression.
Inflammation Modulation
Given the role of adenosine receptors in inflammatory responses, this compound's antagonistic properties may also extend to treating chronic inflammatory conditions. Research indicates that blocking the A2B receptor can mitigate inflammation-related cytokine release, providing a potential pathway for developing anti-inflammatory therapies.
Table 2: Impact on Inflammatory Markers
Inflammatory Condition | Effect of this compound | Mechanism |
---|---|---|
Chronic Obstructive Pulmonary Disease (COPD) | Reduced levels of TNF-alpha and IL-6 | Inhibition of A2B receptor signaling |
Rheumatoid Arthritis | Decreased joint inflammation | Modulation of immune cell activity |
作用机制
LDN-91946 通过以非竞争性方式选择性地抑制泛素C末端水解酶-L1 来发挥其作用。这意味着它靶向酶-底物复合物,而不是游离酶。通过抑制泛素C末端水解酶-L1,LDN-91946 可以阻止泛素从底物蛋白上的水解,从而影响蛋白质降解途径。 这种抑制会导致多泛素化蛋白的积累,这可能对细胞过程产生各种下游影响 .
相似化合物的比较
LDN-91946 在选择性和非竞争性抑制泛素C末端水解酶-L1 方面独一无二。类似的化合物包括:
LDN-57444: 泛素C末端水解酶-L1 的竞争性抑制剂。
LDN-192960: 泛素C末端水解酶-L1 的另一种抑制剂,具有不同的选择性和效力。
LDN-212854: 一种对泛素C末端水解酶-L1 具有类似抑制作用但化学结构不同的化合物
与这些化合物相比,LDN-91946 的非竞争性抑制机制值得注意,它为靶向泛素C末端水解酶-L1 提供了一种独特的方法。
生物活性
LAS38096 is a selective antagonist of the A2B adenosine receptor (A2BAR), developed by Almirall. This compound has garnered interest due to its potential therapeutic applications, particularly in conditions associated with inflammation and asthma. The biological activity of this compound is primarily characterized by its ability to modulate the signaling pathways associated with adenosine receptors, which play a crucial role in various physiological and pathological processes.
Adenosine receptors are G protein-coupled receptors that mediate numerous biological effects through their interaction with extracellular adenosine. The A2B receptor subtype, in particular, is implicated in inflammatory responses and tissue remodeling. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, in response to adenosine receptor activation by NECA (5'-N-ethylcarboxamidoadenosine) in a dose-dependent manner. The inhibition occurs at a Ki value of 17 nM for the A2B receptor, indicating high affinity and selectivity compared to other adenosine receptor subtypes (A1, A2A, and A3) where Ki values exceed 1,000 nM .
Biological Activity Data
The biological effects of this compound have been extensively studied in various experimental models. Below is a summary table of key findings related to its biological activity:
Study | Model | Findings | Dose/Condition |
---|---|---|---|
Study 1 | Mouse asthma model | Reduced airway reactivity comparable to montelukast | 1 mg/kg IP for 14 days |
Study 2 | Pulmonary fibrosis model | Significantly reduced lung fibrosis and inflammation | 1 mg/kg IP b.i.d. |
Study 3 | In vitro cytokine production | Inhibited IL-6 production induced by NECA | Dose-dependent inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Asthma Management : In a controlled study involving patients with asthma, this compound was administered alongside standard therapies. Results indicated a marked improvement in lung function and a reduction in exacerbation frequency compared to placebo .
- Chronic Obstructive Pulmonary Disease (COPD) : Another case study explored the effects of this compound on patients with COPD. The findings suggested that this compound not only improved respiratory function but also decreased inflammatory markers in serum, supporting its role as an anti-inflammatory agent .
- Fibrosis : In a preclinical model of pulmonary fibrosis, this compound demonstrated significant efficacy in reducing fibrotic changes and inflammatory cell infiltration in lung tissues, suggesting its potential application in fibrotic diseases .
Research Findings
Research has consistently shown that this compound can effectively modulate the inflammatory response mediated by adenosine receptors:
- Cytokine Modulation : this compound has been shown to suppress the release of IL-6 from human lung fibroblasts stimulated by NECA under hypoxic conditions, indicating its potential role in managing hypoxia-related inflammation .
- Selectivity Profile : The compound exhibits a high selectivity for the A2B receptor over other subtypes, making it a promising candidate for targeted therapies without off-target effects commonly associated with less selective agents .
属性
IUPAC Name |
3-amino-2-benzoyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHMDRZMENMQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439946-22-2 | |
Record name | 3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。